5-bromo-2-(propan-2-yl)-2H-1,2,3-triazole-4-carbaldehyde
Description
5-Bromo-2-(propan-2-yl)-2H-1,2,3-triazole-4-carbaldehyde is a 1,2,3-triazole derivative featuring a bromine atom at position 5, an isopropyl group at position 2, and a carbaldehyde moiety at position 3. This compound is of interest due to its structural versatility, enabling applications in medicinal chemistry, materials science, and organic synthesis. The bromine atom enhances electrophilic reactivity, while the aldehyde group facilitates nucleophilic additions, making it a valuable intermediate for further functionalization .
Properties
Molecular Formula |
C6H8BrN3O |
|---|---|
Molecular Weight |
218.05 g/mol |
IUPAC Name |
5-bromo-2-propan-2-yltriazole-4-carbaldehyde |
InChI |
InChI=1S/C6H8BrN3O/c1-4(2)10-8-5(3-11)6(7)9-10/h3-4H,1-2H3 |
InChI Key |
VLMCMLIESJROEZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)N1N=C(C(=N1)Br)C=O |
Origin of Product |
United States |
Preparation Methods
Construction of the 1,2,3-Triazole Core via Azide-Alkyne Cycloaddition
The foundational step is the formation of the 1,2,3-triazole ring through copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a widely used "click" chemistry method. This involves reacting an organic azide with a terminal alkyne under mild conditions, typically in aqueous or mixed solvents, yielding 1,4-disubstituted 1,2,3-triazoles with high regioselectivity.
- For example, azide derivatives are prepared by substitution of appropriate precursors with sodium azide.
- Terminal alkynes bearing isopropyl substituents or precursors can be used to introduce the 2-(propan-2-yl) group on the triazole ring.
- Copper sulfate pentahydrate with ascorbic acid as a reducing agent is commonly used as the catalytic system in solvents like DMF/H2O or MeCN/H2O at room temperature for 3–24 hours.
Regioselective Alkylation at Position 2
Direct alkylation of the triazole nitrogen to introduce the isopropyl group at position 2 can be achieved by reacting the triazole intermediate with isopropyl halides (e.g., isopropyl bromide) under basic conditions. This step requires careful control to avoid over-alkylation or alkylation at undesired positions.
Bromination at Position 5
Selective bromination at the 5-position of the triazole ring is typically conducted using brominating agents such as N-bromosuccinimide (NBS) or elemental bromine under controlled conditions.
Formylation at Position 4 to Introduce the Aldehyde Group
The formyl group at position 4 can be introduced via formylation reactions such as the Vilsmeier-Haack reaction, which involves treatment of the brominated triazole with a Vilsmeier reagent generated in situ from DMF and phosphorus oxychloride (POCl3).
- This reaction typically proceeds under cooling conditions followed by warming to room temperature to afford the 4-formyl derivative in moderate to good yields.
Representative Synthetic Route Summary
| Step | Reaction Type | Reagents/Conditions | Purpose | Yield (%) (Typical) |
|---|---|---|---|---|
| 1 | Copper(I)-catalyzed azide-alkyne cycloaddition | Organic azide + terminal alkyne, CuSO4·5H2O, ascorbic acid, DMF/H2O, RT, 3–24 h | Formation of 1,2,3-triazole core | 70–90 |
| 2 | Alkylation | Isopropyl bromide, NaH or K2CO3, DMF, RT to 50°C | Introduction of isopropyl group at N2 | 65–85 |
| 3 | Bromination | N-Bromosuccinimide (NBS), DCM, 0°C to RT | Selective bromination at C5 | 60–80 |
| 4 | Formylation | DMF + POCl3 (Vilsmeier-Haack), 0°C to RT | Introduction of aldehyde group at C4 | 50–75 |
Research Findings and Optimization Insights
- The regioselectivity of alkylation and bromination steps is critical to obtain the desired substitution pattern without side products. Careful control of temperature and stoichiometry is necessary.
- The CuAAC reaction is highly efficient and tolerant of various functional groups, allowing for modular synthesis of diverse triazole derivatives including the isopropyl substituent.
- Formylation via the Vilsmeier-Haack method can sometimes lead to overreaction or decomposition; thus, reaction time and reagent equivalents must be optimized.
- Alternative synthetic routes include starting from 5-bromo-2H-1,2,3-triazole derivatives and performing stepwise alkylation and formylation, which may offer better yields and purity.
Analytical and Characterization Data
The final compound is typically characterized by:
Nuclear Magnetic Resonance (NMR) Spectroscopy:
- ^1H NMR shows characteristic singlet for the triazole proton and signals corresponding to the isopropyl group and aldehyde proton (~9–10 ppm).
- ^13C NMR confirms the presence of aldehyde carbon (~190–200 ppm) and triazole carbons.
-
- High-resolution mass spectrometry (HRMS) confirms molecular ion peak consistent with the molecular formula C6H7BrN3O.
-
- Aldehyde C=O stretch appears around 1700 cm^-1.
- Characteristic triazole ring vibrations observed.
-
- Melting point determination and chromatographic purity assessment (HPLC) are used to confirm compound integrity.
Chemical Reactions Analysis
Aldehyde Group Reactions
The aldehyde moiety participates in characteristic nucleophilic additions and redox reactions, similar to other aromatic aldehydes.
Grignard Addition
Reaction with Grignard reagents (e.g., RMgX) yields secondary alcohols. For example:
This reaction typically proceeds in anhydrous ether or THF at 0–25°C .
Condensation Reactions
-
With diamines : Forms imidazolidines via Schiff base intermediates under mild acidic or neutral conditions .
-
With acetone : Undergoes aldol condensation in basic media (e.g., NaOH), producing α,β-unsaturated carbonyl derivatives .
Oxidation and Reduction
| Reaction Type | Reagents/Conditions | Product |
|---|---|---|
| Oxidation | KMnO₄ (acidic) | 5-Bromo-2-(propan-2-yl)-2H-1,2,3-triazole-4-carboxylic acid |
| Reduction | NaBH₄ or LiAlH₄ | 5-Bromo-2-(propan-2-yl)-2H-1,2,3-triazole-4-methanol |
Crossed Cannizzaro Reaction
In strongly basic conditions (e.g., NaOH), the aldehyde undergoes disproportionation with formaldehyde:
This yields a triazole-substituted alcohol and carboxylic acid .
Bromine Substitution Reactions
The electron-deficient triazole ring facilitates bromine displacement via nucleophilic aromatic substitution (SNAr) or transition metal catalysis.
Nucleophilic Aromatic Substitution
| Nucleophile | Conditions | Product |
|---|---|---|
| Amines | CuI, DMF, 100°C | 5-Amino-2-(propan-2-yl)-2H-1,2,3-triazole-4-carbaldehyde |
| Alkoxides | K₂CO₃, DMSO | 5-Alkoxy derivatives |
Transition Metal-Catalyzed Cross-Couplings
-
Suzuki coupling : Pd(PPh₃)₄, aryl boronic acids, and base yield biaryl derivatives .
-
Buchwald-Hartwig amination : Pd₂(dba)₃ with Xantphos ligand introduces aryl/alkyl amines .
Triazole Ring Functionalization
The triazole nitrogen can undergo alkylation or act as a ligand in coordination chemistry.
N-Alkylation
Reaction with alkyl halides (e.g., CH₃I) in the presence of NaH produces N-alkylated triazolium salts, which are precursors to ionic liquids.
Coordination Chemistry
The triazole nitrogen lone pairs form complexes with transition metals (e.g., Cu, Pd), enhancing catalytic activity in subsequent reactions .
Scientific Research Applications
5-bromo-2-(propan-2-yl)-2H-1,2,3-triazole-4-carbaldehyde has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly in the design of inhibitors for specific enzymes or receptors.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 5-bromo-2-(propan-2-yl)-2H-1,2,3-triazole-4-carbaldehyde depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby inhibiting their activity. The triazole ring can interact with various biological molecules through hydrogen bonding, hydrophobic interactions, and π-π stacking, contributing to its bioactivity.
Comparison with Similar Compounds
Core Heterocyclic Framework
The target compound belongs to the 1,2,3-triazole family, distinguishing it from 1,2,4-triazoles (e.g., 5-[2-(4-bromophenyl)-1,3-benzoxazol-5-yl]-4-(2-methylphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione ). The 1,2,3-triazole core exhibits distinct electronic properties due to nitrogen atom positioning, influencing resonance stabilization and dipole moments.
Substituent Effects
- Bromine Substituent: The 5-bromo group in the target compound introduces electron-withdrawing effects, altering reactivity in cross-coupling reactions compared to non-halogenated analogs (e.g., 5-aryl-2H-1,2,3-triazole-4-carbaldehydes in ). Bromine also contributes to increased molecular weight and distinct mass spectrometry (MS) isotopic patterns .
- Aldehyde Functionality : The 4-carbaldehyde group is a key reactive site, analogous to carbaldehydes in pyrazoline derivatives () and triazole-thiones (). Its characteristic IR C=O stretch (~1700 cm⁻¹) and ¹H-NMR signal (~9.5–10 ppm) align with related compounds .
Spectroscopic and Analytical Data
Physicochemical and Thermodynamic Properties
While direct data on the target compound’s melting point or solubility are unavailable, analogs suggest:
- Solubility: Polar solvents (e.g., DMSO, ethanol) are preferred due to the aldehyde and triazole moieties.
- Stability : The bromine and aldehyde groups may confer sensitivity to light and moisture, necessitating storage under inert conditions.
Biological Activity
5-Bromo-2-(propan-2-yl)-2H-1,2,3-triazole-4-carbaldehyde is a compound of significant interest in medicinal chemistry due to its potential biological activities. The triazole ring is known for its diverse pharmacological properties, including antimicrobial, antifungal, and anticancer activities. This article reviews the biological activity of this compound, focusing on its synthesis, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is CHBrNO. The compound features a triazole ring substituted with a bromine atom and an aldehyde functional group. Its structural representation can be summarized as follows:
| Property | Value |
|---|---|
| Molecular Formula | CHBrNO |
| Molecular Weight | 202.05 g/mol |
| SMILES | CC(C)N1N=C(C(=N1)Br)C=O |
| InChIKey | ZAGHQOSAQGPZBC-UHFFFAOYSA-N |
Synthesis
The synthesis of this compound typically involves the reaction of appropriate precursors under controlled conditions to yield the desired triazole structure. Various synthetic routes have been explored in literature, focusing on optimizing yields and purity.
Antimicrobial Activity
Research indicates that derivatives of triazoles exhibit significant antimicrobial properties. In vitro studies have shown that compounds with similar triazole structures can inhibit the growth of various bacterial strains. For example, a study evaluated the antimicrobial efficacy of triazole derivatives against Staphylococcus aureus and Escherichia coli, demonstrating minimum inhibitory concentration (MIC) values ranging from 0.22 to 0.25 µg/mL for the most active derivatives .
Anticancer Activity
Triazole derivatives have also been investigated for their anticancer properties. For instance, compounds containing triazole rings were tested against different cancer cell lines with promising results. The cytotoxicity was assessed using the MTT assay, revealing IC50 values that indicate significant potential for further development as anticancer agents .
The mechanism by which this compound exerts its biological effects may involve interactions with specific biological targets such as enzymes or receptors. Molecular docking studies suggest that triazole derivatives can bind effectively to active sites on target proteins, inhibiting their functions .
Case Studies
Several studies have highlighted the biological significance of triazole compounds:
- Antiviral Activity : A study focused on 1,2,3-triazole derivatives showed effective inhibition against SARS-CoV-2 spike protein with IC50 values around 75 nM . This suggests potential applications in antiviral drug development.
- Antioxidant Properties : Some triazoles have demonstrated antioxidant activity comparable to established antioxidants like ascorbic acid . This property may contribute to their protective effects in various biological systems.
Q & A
Q. How can the synthesis of 5-bromo-2-(propan-2-yl)-2H-1,2,3-triazole-4-carbaldehyde be optimized for high purity and yield?
- Methodological Answer : The compound can be synthesized via Huisgen 1,3-dipolar cycloaddition between a propargyl aldehyde and an azide, followed by bromination. Key steps include:
- Triazole Formation : Use copper-catalyzed azide-alkyne cycloaddition (CuAAC) for regioselective 1,2,3-triazole ring formation.
- Bromination : Introduce bromine at the 5-position using N-bromosuccinimide (NBS) under controlled conditions (e.g., DMF solvent, 0°C to room temperature) .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) ensures high purity. Reaction yields can exceed 80% with optimized stoichiometry and temperature .
Q. What spectroscopic and crystallographic methods are most effective for structural confirmation?
- Methodological Answer :
- NMR : ¹H and ¹³C NMR can confirm regiochemistry of the triazole ring and aldehyde group. Key signals include the aldehyde proton (~9.8 ppm) and isopropyl methyl groups (1.2–1.5 ppm) .
- X-ray Crystallography : For unambiguous confirmation, single-crystal X-ray diffraction (using SHELXL ) resolves bond lengths and angles. The aldehyde oxygen and bromine positions are critical for validating substituent orientation .
Q. What are the primary reactivity pathways of the aldehyde group in this compound?
- Methodological Answer : The aldehyde group undergoes nucleophilic addition (e.g., with amines to form Schiff bases) and oxidation/reduction reactions:
- Schiff Base Formation : React with primary amines (e.g., hydrazines) in ethanol under reflux to form hydrazones, useful for further functionalization .
- Reduction : Use NaBH₄ or catalytic hydrogenation to reduce the aldehyde to a hydroxymethyl group .
Advanced Research Questions
Q. How can computational modeling (e.g., DFT or molecular docking) predict biological activity or reaction mechanisms?
- Methodological Answer :
- DFT Calculations : Optimize the molecular geometry at the B3LYP/6-311++G(d,p) level to study electronic properties (e.g., Fukui indices for electrophilic/nucleophilic sites). The bromine atom and aldehyde group show high electrophilicity, suggesting reactivity with biological nucleophiles .
- Molecular Docking : Use AutoDock Vina to simulate binding to targets like kinases or cytochrome P450 enzymes. The triazole ring and bromine enhance binding affinity to hydrophobic pockets .
Q. What challenges arise in crystallizing halogenated triazole derivatives, and how can they be mitigated?
- Methodological Answer :
- Crystallization Issues : Bromine’s heavy atom effect can cause crystal packing disorders. Slow evaporation from ethanol/dichloromethane (1:1) at 4°C improves crystal quality.
- Data Collection : Use high-resolution synchrotron radiation (λ = 0.7–1.0 Å) to enhance diffraction quality. SHELXL refinement with anisotropic displacement parameters for bromine and aldehyde oxygen is critical .
Q. How do steric and electronic effects of the isopropyl group influence regioselectivity in cross-coupling reactions?
- Methodological Answer :
- Steric Effects : The isopropyl group at N-2 hinders access to the triazole’s C-4 position, directing Suzuki-Miyaura coupling to C-5.
- Electronic Effects : Bromine’s electron-withdrawing nature activates C-5 for palladium-catalyzed coupling. Optimize conditions with Pd(PPh₃)₄, K₂CO₃, and DMF/H₂O (3:1) at 80°C .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
